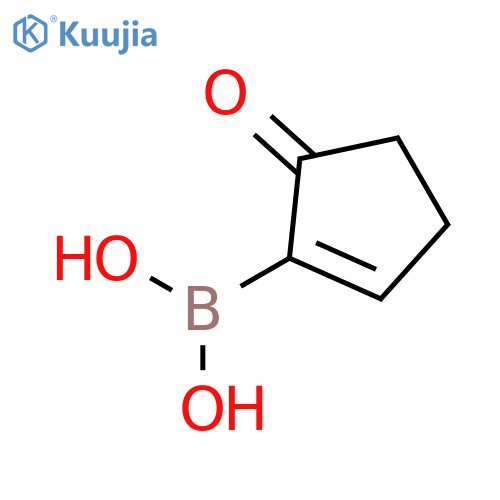Cas no 871329-71-4 (5-Oxocyclopenten-1-ylboronic acid)

871329-71-4 structure
商品名:5-Oxocyclopenten-1-ylboronic acid
5-Oxocyclopenten-1-ylboronic acid 化学的及び物理的性質
名前と識別子
-
- (5-Oxocyclopent-1-en-1-yl)boronic acid
- 5-Oxocyclopentene-1-boronic acid
- (5-oxocyclopenten-1-yl)boronic acid
- 5-Oxocyclopenten-1-ylboronic acid
- Boronic acid,B-(5-oxo-1-cyclopenten-1-yl)-
- 2-Borono-2-cyclopentenone
- 2-cyclopentenone-2-boronic acid
- OR9353
- CS-0174956
- 5-oxocyclopent-1-en-1-ylboronic acid
- DTXSID00657412
- (5-Oxocyclopent-1-en-1-yl)boronicacid
- 871329-71-4
- SCHEMBL710169
- AKOS006345724
- 5-Oxocyclopent-1-ene-1-boronic acid
- MFCD08056354
- BS-23410
-
- MDL: MFCD08056354
- インチ: InChI=1S/C5H7BO3/c7-5-3-1-2-4(5)6(8)9/h2,8-9H,1,3H2
- InChIKey: LEMUMNFZUFSWGV-UHFFFAOYSA-N
- ほほえんだ: C1C=C(C(=O)C1)B(O)O
計算された属性
- せいみつぶんしりょう: 126.04900
- どういたいしつりょう: 126.049
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5A^2
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 143-145
- ふってん: 348.0±52.0 °C at 760 mmHg
- フラッシュポイント: 164.2±30.7 °C
- 屈折率: 1.499
- PSA: 57.53000
- LogP: -0.71230
- じょうきあつ: 0.0±1.7 mmHg at 25°C
5-Oxocyclopenten-1-ylboronic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant/Keep Cold
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Oxocyclopenten-1-ylboronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB248809-250mg |
5-Oxocyclopent-1-ene-1-boronic acid, 95%; . |
871329-71-4 | 95% | 250mg |
€824.00 | 2025-02-21 | |
| abcr | AB248809-500 mg |
5-Oxocyclopent-1-ene-1-boronic acid, 95%; . |
871329-71-4 | 95% | 500mg |
€1028.00 | 2023-04-27 | |
| abcr | AB248809-500mg |
5-Oxocyclopent-1-ene-1-boronic acid, 95%; . |
871329-71-4 | 95% | 500mg |
€1028.00 | 2025-02-21 | |
| eNovation Chemicals LLC | D522563-500mg |
5-OXOCYCLOPENT-1-ENE-1-BORONIC ACID |
871329-71-4 | 95% | 500mg |
$780 | 2025-02-25 | |
| TRC | O991078-5mg |
5-Oxocyclopenten-1-ylboronic acid |
871329-71-4 | 5mg |
$ 65.00 | 2022-06-03 | ||
| Alichem | A249000329-1g |
(5-Oxocyclopent-1-en-1-yl)boronic acid |
871329-71-4 | 97% | 1g |
$1254.00 | 2023-08-31 | |
| TRC | O991078-25mg |
5-Oxocyclopenten-1-ylboronic acid |
871329-71-4 | 25mg |
$ 160.00 | 2022-06-03 | ||
| A2B Chem LLC | AB69507-250mg |
5-Oxocyclopenten-1-ylboronic acid |
871329-71-4 | ≥ 98 % | 250mg |
$890.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245626-250mg |
(5-Oxocyclopent-1-en-1-yl)boronic acid |
871329-71-4 | 98% | 250mg |
¥5670.00 | 2024-04-27 | |
| eNovation Chemicals LLC | D522563-500mg |
5-OXOCYCLOPENT-1-ENE-1-BORONIC ACID |
871329-71-4 | 95% | 500mg |
$780 | 2025-03-03 |
5-Oxocyclopenten-1-ylboronic acid 関連文献
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
871329-71-4 (5-Oxocyclopenten-1-ylboronic acid) 関連製品
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:871329-71-4)5-Oxocyclopenten-1-ylboronic acid

清らかである:99%
はかる:1g
価格 ($):1534.0